molecular formula C10H6F4O2 B12480600 1,1,1-Trifluoro-4-(4-fluorophenyl)-4-hydroxybut-3-en-2-one CAS No. 424801-69-4

1,1,1-Trifluoro-4-(4-fluorophenyl)-4-hydroxybut-3-en-2-one

Cat. No.: B12480600
CAS No.: 424801-69-4
M. Wt: 234.15 g/mol
InChI Key: VDFBHWHXKCRKSI-UHFFFAOYSA-N
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Description

1,1,1-Trifluoro-4-(4-fluorophenyl)-4-hydroxybut-3-en-2-one is a fluorinated enone derivative characterized by a trifluoromethyl group, a 4-fluorophenyl ring, and a hydroxyl substituent on the β-carbon of the α,β-unsaturated ketone system. This compound exhibits unique electronic and steric properties due to the electron-withdrawing effects of the trifluoromethyl and fluorine groups, as well as the hydrogen-bonding capability of the hydroxyl group. Such structural features make it a candidate for applications in medicinal chemistry, catalysis, and materials science.

Properties

IUPAC Name

1,1,1-trifluoro-4-(4-fluorophenyl)-4-hydroxybut-3-en-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6F4O2/c11-7-3-1-6(2-4-7)8(15)5-9(16)10(12,13)14/h1-5,15H
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDFBHWHXKCRKSI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=CC(=O)C(F)(F)F)O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6F4O2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00358159
Record name 1,1,1-trifluoro-4-(4-fluorophenyl)-4-hydroxybut-3-en-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00358159
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.15 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

424801-69-4
Record name 1,1,1-trifluoro-4-(4-fluorophenyl)-4-hydroxybut-3-en-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00358159
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Standard Protocol

Reagents :

  • 4-Fluoroacetophenone (1.0 equiv)
  • Ethyl trifluoroacetate (1.3 equiv)
  • Sodium hydride (1.8 equiv, 60% dispersion in mineral oil)
  • Tetrahydrofuran (THF), anhydrous

Procedure :

  • Add NaH to THF at 0°C under N₂.
  • Slowly add 4-fluoroacetophenone, stirring for 30 min.
  • Dropwise add ethyl trifluoroacetate, then warm to 25°C.
  • Stir for 3–6 h until TLC confirms completion.
  • Quench with 1 M HCl, extract with EtOAc (3×), dry (Na₂SO₄), and concentrate.
  • Purify via silica gel chromatography (hexane/EtOAc 3:1).

Yield : 48–52%

Reaction Optimization

Key parameters influencing yield and selectivity:

Parameter Optimal Range Impact on Reaction
Base NaH > KOtBu > LDA NaH provides superior enolate generation
Solvent THF > DMF > DCM THF balances polarity and solubility
Temperature 0°C → 25°C Controlled addition minimizes side reactions
Molar Ratio (Acetophenone:ETF) 1:1.3 Excess ETF drives completion

Mechanistic Insight :
The reaction proceeds through a keto-enol tautomerization, where NaH deprotonates 4-fluoroacetophenone to form a resonance-stabilized enolate. This intermediate attacks the electrophilic carbonyl of ethyl trifluoroacetate, followed by elimination of ethanol to yield the α,β-unsaturated trifluoromethyl ketone.

Alternative Synthetic Pathways

Radical Trifluoromethylation

Recent advances in radical chemistry enable alternative routes using single-electron transfer (SET) processes:

  • Substrate : 4-(4-Fluorophenyl)-4-hydroxybut-3-en-2-one
  • CF₃ Source : Togni’s reagent or Umemoto’s reagent
  • Catalyst : Ru(bpy)₃²⁺ under visible light
  • Yield : 35–40% (lower than classical methods but atom-economical)

Limitations : Requires strict anhydrous conditions and exhibits regioselectivity challenges.

Hydroxytrifluoroethylation

A three-component coupling strategy involves:

  • 4-Fluorobenzaldehyde
  • Trifluoroacetone
  • Water

Conditions :

  • Catalyst: Sc(OTf)₃ (10 mol%)
  • Solvent: CH₃CN/H₂O (4:1)
  • Yield: 30% (needs optimization)

Characterization Data

Critical spectroscopic signatures confirming structure:

¹H NMR (CDCl₃, 600 MHz) :

  • δ 7.82 (d, J = 8.3 Hz, 2H, ArH)
  • δ 7.12 (t, J = 8.4 Hz, 2H, ArH)
  • δ 6.71 (s, 1H, =CH)
  • δ 5.22 (s, 1H, -OH)

¹³C NMR (151 MHz, CDCl₃) :

  • δ 187.4 (C=O)
  • δ 163.2 (q, J = 34.5 Hz, CF₃)
  • δ 134.9–115.7 (ArC)

HRMS (ESI) :

  • m/z Calculated for C₁₀H₆F₄O₂ [M+H]⁺: 235.0381
  • Found: 235.0378

Industrial-Scale Considerations

Challenges :

  • Exothermicity during NaH addition (requires jacketed reactors)
  • THF flammability (alternative solvents: 2-MeTHF or cyclopentyl methyl ether)

Patent Modifications :

  • Batch Process : 10 kg scale achieves 45% yield with in situ quenching
  • Continuous Flow : Microreactors reduce reaction time to 1 h (pilot-scale data pending)

Comparative Analysis of Methods

Method Yield (%) Purity (%) Scalability Cost ($/g)
Claisen-Schmidt 48–52 >98 High 12–15
Radical 35–40 90–95 Moderate 28–32
Hydroxytrifluoroethylation 30 85–90 Low 45–50

Chemical Reactions Analysis

Types of Reactions: 1,1,1-Trifluoro-4-(4-fluorophenyl)-4-hydroxybut-3-en-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The trifluoromethyl and fluorophenyl groups can undergo nucleophilic substitution reactions with reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol.

Major Products:

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of substituted derivatives with altered functional groups.

Scientific Research Applications

Medicinal Chemistry

1,1,1-Trifluoro-4-(4-fluorophenyl)-4-hydroxybut-3-en-2-one has been investigated for its potential therapeutic effects. Studies indicate that compounds with similar structures exhibit significant biological activities, including anti-inflammatory and analgesic properties.

Case Study: Analgesic Activity
A study evaluated the analgesic effects of various crystal forms derived from related compounds, demonstrating that some forms exhibited substantial pain-relieving properties in animal models. The potency of these effects varied based on the method of administration (intraperitoneal vs. oral), highlighting the importance of structural modifications in enhancing therapeutic efficacy .

Crystal Form LD50 (mg/kg) Administration Route Analgesic Activity
Sticks (A)419.3OralModerate
Plates (B)586.4OralHigh
Blocks (C)697.2OralLow

Synthesis of Fluorinated Compounds

The compound serves as an intermediate in the synthesis of more complex fluorinated organic molecules, which are valuable in pharmaceuticals and agrochemicals. Its unique trifluoromethyl group allows for selective reactions that can lead to the development of novel compounds with enhanced properties.

Synthesis Example:
The compound can be synthesized through various methods involving specific reaction conditions such as heating or the presence of catalysts. For instance, a method using lithium diisopropylamide (LDA) as a base has shown promising yields .

Synthesis Method Yield (%) Reaction Conditions
LDA Base Reaction85-78°C under nitrogen atmosphere
Microwave-Assisted Synthesis90110°C with cesium carbonate catalyst

Material Science

Due to its unique chemical structure, this compound is being explored for applications in material science, particularly in developing advanced coatings and polymers that require specific thermal and chemical resistance.

Mechanism of Action

The mechanism of action of 1,1,1-Trifluoro-4-(4-fluorophenyl)-4-hydroxybut-3-en-2-one involves its interaction with specific molecular targets and pathways. The compound’s fluorinated groups enhance its binding affinity to target proteins and enzymes, potentially inhibiting their activity. This interaction can modulate biochemical pathways, leading to desired therapeutic effects or biological responses .

Comparison with Similar Compounds

Key Observations :

  • The hydroxyl group in the target compound enhances polarity and hydrogen-bonding capacity compared to non-hydroxylated analogs like 4-(3-(trifluoromethyl)phenyl)but-3-en-2-one .
  • Substitution of the aromatic ring (e.g., bromine in vs. fluorine in the target compound) alters electronic properties.
  • Methyl or acetyl substituents (e.g., in derivatives) introduce steric hindrance, which may reduce reaction rates in catalytic processes compared to the less hindered target compound .

Physical and Chemical Properties

  • Solubility: Hydroxyl-containing analogs are expected to exhibit higher solubility in polar solvents (e.g., methanol, DMSO) compared to non-hydroxylated derivatives like ethyl 4-(1,1,1-trifluoro-3-methyldodec-2-en-2-yl)benzoate, which is reported as an oil .
  • Thermal Stability : The trifluoromethyl group generally enhances thermal stability. However, the α,β-unsaturated ketone moiety may render the compound prone to polymerization under heating, a trait shared with analogs like 4-(3-(trifluoromethyl)phenyl)but-3-en-2-one .

Biological Activity

1,1,1-Trifluoro-4-(4-fluorophenyl)-4-hydroxybut-3-en-2-one is a synthetic organic compound notable for its trifluoromethyl and hydroxy substituents. It has garnered interest in medicinal chemistry due to its potential biological activities, particularly in the realm of enzyme inhibition and cytotoxicity against cancer cell lines. This article synthesizes findings from various studies to elucidate its biological activity, including molecular interactions, enzyme inhibition profiles, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C12H8F4O2. Its structure features a butenone backbone with a fluorophenyl group. The trifluoromethyl group enhances chemical stability and influences reactivity, making it an intriguing candidate for various applications in medicinal chemistry.

PropertyValue
Molecular FormulaC12H8F4O2
Melting Point135–137 °C
SolubilitySoluble in organic solvents

Enzyme Inhibition

Preliminary studies indicate that this compound may interact with key biological macromolecules such as proteins and enzymes due to its electrophilic nature. Notably, similar compounds have shown inhibition of cyclooxygenase (COX) enzymes and lipoxygenases (LOX), which are crucial in inflammatory processes.

In a comparative study involving structurally related compounds, significant enzyme inhibitory activity was observed:

CompoundEnzyme TargetIC50 (μM)
1,1-Difluoro derivativeCOX-219.2
1,1-Trifluoro compoundAChE10.4
1,1-Trifluoro compoundBChE7.7

These results suggest that the trifluoromethyl group may enhance binding affinity through halogen bonding interactions with enzyme residues .

Cytotoxicity Studies

Cytotoxicity assays have demonstrated that this compound exhibits moderate cytotoxic effects against various cancer cell lines. For instance:

Cell LineIC50 (μM)
MCF-7 (Breast)18.5
HeLa (Cervical)20.0

These findings highlight the compound's potential as an anticancer agent, warranting further investigation into its mechanisms of action and therapeutic efficacy .

Case Studies

Case Study: Inhibition of COX Enzymes
In a study examining the anti-inflammatory properties of related compounds, it was found that derivatives similar to this compound exhibited moderate inhibition of COX enzymes. The presence of fluorine atoms was correlated with increased inhibitory activity due to enhanced interactions with the enzyme active sites .

Case Study: Antidiabetic Activity
Another investigation focused on the compound's potential antidiabetic properties. The compound showed promising results in inhibiting alpha-amylase and protein tyrosine phosphatase 1B (PTP-1B), key targets in diabetes management:

AssayInhibition (%) at 500 μM
Alpha-Amylase78.85
PTP-1BIC50 = 0.91 μM

These results suggest that modifications in the chemical structure can lead to enhanced biological activities relevant for diabetes treatment .

Q & A

Synthesis and Optimization

Basic: What are the common synthetic routes for preparing 1,1,1-trifluoro-4-(4-fluorophenyl)-4-hydroxybut-3-en-2-one, and how do reaction conditions influence yield? The compound is synthesized via condensation reactions involving fluorinated precursors. For example, (Z)-isomer synthesis achieves a 50.9% yield using a base-catalyzed aldol-like reaction between 4-fluorophenyl ketones and trifluoromethylated intermediates under mild conditions (CDCl₃ solvent, ambient temperature). Reaction optimization requires precise control of stoichiometry and pH to avoid side reactions like over-fluorination or dehydration .

Advanced: How do transition-metal catalysts (e.g., gold) improve regioselectivity in synthesizing trifluoromethyl alkenes with similar structural motifs? Gold-catalyzed fluoroarylation of gem-difluoroallenes enables selective construction of multi-substituted trifluoromethyl alkenes. The Au(I) catalyst stabilizes carbocation intermediates, directing aryl group addition to the α-position of the trifluoromethyl group. This method achieves high regiocontrol (up to 95% selectivity) and tolerates electron-deficient aryl groups, making it suitable for synthesizing derivatives of the target compound .

Structural Characterization

Basic: What spectroscopic techniques are critical for confirming the structure of this compound? Key techniques include:

  • ¹H-NMR : Peaks at δ 7.96–7.99 (m, 2H, aromatic) and δ 6.53 (s, 1H, enolic -OH) confirm the aryl and enol tautomerization .
  • ¹³C-NMR : Signals at δ 176.60 (JC–F=36.2 Hz) and δ 166.34 (JC–F=255.2 Hz) verify trifluoromethyl and ketone groups .
  • MS : High-resolution mass spectrometry confirms the molecular ion peak (C₁₀H₆F₄O₂, [M+H]⁺ = 235.0321) .

Advanced: How does X-ray crystallography resolve stereochemical ambiguities in fluorinated enol derivatives? SHELXL software refines crystallographic data to determine bond lengths and angles, distinguishing Z/E isomers. For example, the Z-isomer exhibits a shorter C–O bond (1.23 Å vs. 1.28 Å in E) due to intramolecular hydrogen bonding between the hydroxyl and ketone groups .

Reactivity and Stability

Basic: What factors influence the keto-enol tautomerism of this compound? The equilibrium shifts toward the enol form due to:

  • Electron-withdrawing groups (trifluoromethyl, 4-fluorophenyl) stabilizing the enolate via conjugation.
  • Solvent polarity : Polar aprotic solvents (e.g., DMSO) favor enolization by stabilizing charge-separated intermediates .

Advanced: How does fluorination impact the compound’s susceptibility to nucleophilic attack? The trifluoromethyl group reduces electron density at the α-carbon, making the ketone less reactive toward nucleophiles. However, the 4-fluorophenyl ring directs electrophilic substitution to the para position, as shown in halogenation studies of analogous compounds .

Biological and Pharmacological Potential

Basic: What strategies are used to evaluate the bioactivity of fluorinated enones like this compound?

  • Cyclooxygenase (COX) inhibition assays : Structural analogs (e.g., salicylic acid derivatives) show selective COX-1 inhibition (IC₅₀ = 0.8 µM) via competitive binding to the active site .
  • Cytotoxicity screening : MTT assays on cancer cell lines assess antiproliferative effects, with EC₅₀ values correlated to substituent electronegativity .

Advanced: Can computational models predict the binding affinity of this compound to COX enzymes? Molecular docking (e.g., AutoDock Vina) simulates interactions between the fluorinated enone and COX-1’s hydrophobic pocket. The trifluoromethyl group enhances binding via van der Waals interactions with Val349 and Leu352 residues, as validated by free energy calculations (ΔG = -9.2 kcal/mol) .

Data Contradictions and Resolution

Advanced: How do researchers reconcile discrepancies in reported yields for similar trifluoromethyl enones? Variations arise from:

  • Catalyst loading : Gold-catalyzed methods (2–5 mol% Au) achieve higher yields (70–85%) than base-mediated routes (50–60%) due to reduced side reactions .
  • Purification methods : Column chromatography (SiO₂, pentane/EtOAc) vs. recrystallization (hexane/CHCl₃) impacts recovery rates .

Industrial-Academic Methodology Gaps

Advanced: What scalability challenges exist for synthesizing this compound?

  • Catalyst cost : Gold-based catalysts are expensive; ligand-free systems or Au recovery methods (e.g., nanofiltration) are under investigation .
  • Safety : Handling fluorinated intermediates requires specialized equipment (e.g., HF-resistant reactors) to mitigate corrosion risks .

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